molecular formula C23H16BrNO3 B3305453 N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-bromobenzamide CAS No. 923192-97-6

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-bromobenzamide

Cat. No. B3305453
CAS RN: 923192-97-6
M. Wt: 434.3 g/mol
InChI Key: QRXRPDIRYWERRV-UHFFFAOYSA-N
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Description

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-bromobenzamide, commonly known as BMB, is a chemical compound that has gained attention for its potential applications in scientific research. BMB is a benzofuran derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of BMB is not fully understood. However, it has been reported to act on several molecular targets, including the NF-κB pathway, the JAK/STAT pathway, and the PI3K/Akt pathway. BMB has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. BMB has also been reported to inhibit the phosphorylation of STAT3, a transcription factor that is involved in the regulation of cell survival and proliferation. In addition, BMB has been shown to inhibit the activation of Akt, a protein kinase that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
BMB has been shown to have biochemical and physiological effects in vitro and in vivo. It has been reported to inhibit the growth of cancer cells and induce apoptosis. BMB has also been shown to inhibit the production of pro-inflammatory cytokines in macrophages. In addition, BMB has been reported to have antioxidant activity.

Advantages and Limitations for Lab Experiments

BMB has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. BMB has been reported to have high solubility in water, which makes it suitable for in vitro experiments. However, BMB has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, BMB has not been extensively tested in vivo, and its toxicity profile is not well established.

Future Directions

There are several future directions for BMB research. One potential application is in the development of new anti-cancer drugs. BMB has been shown to have anti-tumor activity in vitro and in vivo, and further studies could explore its potential as a therapeutic agent for cancer. Another potential application is in the development of new anti-inflammatory drugs. BMB has been reported to inhibit the production of pro-inflammatory cytokines in macrophages, and further studies could explore its potential as a therapeutic agent for inflammatory diseases. Finally, further studies could explore the mechanism of action of BMB and its molecular targets, which could lead to the development of new drugs that target these pathways.

Scientific Research Applications

BMB has been shown to have potential applications in scientific research. It has been reported to have anti-inflammatory and anti-tumor activities. BMB has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. BMB has also been reported to inhibit the production of pro-inflammatory cytokines in macrophages.

properties

IUPAC Name

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrNO3/c1-14-18-13-16(25-23(27)17-9-5-6-10-19(17)24)11-12-20(18)28-22(14)21(26)15-7-3-2-4-8-15/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXRPDIRYWERRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-bromobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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